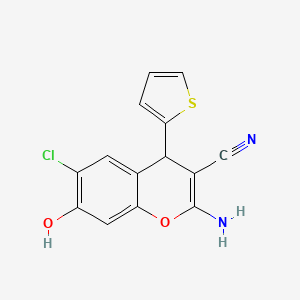![molecular formula C15H17ClN4O2 B6077189 1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B6077189.png)
1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinol, also known as CCTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CCTP is a member of the triazole family and is synthesized through a multi-step process involving piperidine and chlorobenzyl chloride.
作用機序
The mechanism of action of 1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinol is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a role in tumor invasion and metastasis, and their inhibition by this compound may contribute to its anti-tumor activity. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce tumor growth in animal models. Additionally, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinol is its relatively simple synthesis method, which allows for large-scale production. Additionally, this compound has been shown to exhibit potent anti-tumor and neuroprotective effects in various preclinical studies. However, the pharmacokinetics and toxicity of this compound are not fully understood, and further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research related to 1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinol. One area of interest is the development of novel this compound derivatives with improved pharmacokinetics and/or selectivity for specific targets. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify potential drug-drug interactions. Finally, the potential use of this compound in combination with other therapies, such as chemotherapy or radiation therapy, should be explored.
合成法
The synthesis of 1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinol involves a multi-step process that begins with the reaction of piperidine with chlorobenzyl chloride. This reaction leads to the formation of 2-chlorobenzylpiperidine, which is then treated with sodium azide to form the corresponding azide intermediate. This intermediate is then subjected to copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with 4-pentynoic acid to form the triazole ring. Finally, the resulting compound is treated with acetic anhydride to form this compound.
科学的研究の応用
1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinol has been studied for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders. Studies have shown that this compound exhibits anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
[1-[(2-chlorophenyl)methyl]triazol-4-yl]-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c16-13-6-2-1-4-11(13)8-20-10-14(17-18-20)15(22)19-7-3-5-12(21)9-19/h1-2,4,6,10,12,21H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLJGLLIYLNHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,5-dimethyl-4-isoxazolyl)acetyl]-1-isopropyl-6-{[4-(trifluoromethoxy)benzyl]oxy}-1,4-diazepan-2-one](/img/structure/B6077107.png)

![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6077118.png)
![4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6077120.png)

![N-[3-(1H-indol-2-yl)phenyl]-1-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6077138.png)
![1-[3-(7-methyl-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)propyl]piperidine-3-carboxamide](/img/structure/B6077144.png)
![2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6077148.png)

![4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6077171.png)
![ethyl 1-ethyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6077174.png)
![2-[(3-chlorobenzyl)thio]-6-(2-furyl)-4-pyrimidinol](/img/structure/B6077184.png)
![methyl N-acetyl-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate](/img/structure/B6077199.png)
![1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6077213.png)